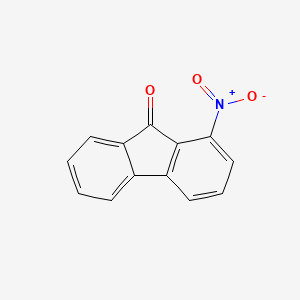

1-Nitro-9H-fluoren-9-one

Description

Structural and Electronic Characteristics of Nitrofluorenones

Nitrofluorenones are a class of compounds characterized by a fluorenone backbone that is substituted with at least one nitro group (-NO2). The core structure, 9H-fluoren-9-one, is a tricyclic aromatic system featuring a five-membered ring containing a ketone group, fused between two benzene (B151609) rings. This planar framework is inherently electron-deficient due to the presence of the carbonyl (C=O) group.

The addition of a nitro group, a potent electron-withdrawing functional group, further and significantly modifies the molecule's electronic properties. ontosight.aiontosight.airesearchgate.net This strong electron-withdrawing nature pulls electron density from the aromatic system, affecting the molecule's energy levels, reactivity, and intermolecular interactions. ontosight.airsc.org This modification is crucial as it can impart n-type semiconducting behavior to the material, a property less common in organic molecules which are more typically p-type semiconductors. rsc.org The electronic properties of nitrofluorenones can be systematically adjusted by changing the number and position of the nitro substituents on the fluorenone core, allowing for the fine-tuning of energy levels for specific applications. rsc.org

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Derivatives

1-Nitro-9H-fluoren-9-one is chemically situated within the broad class of compounds known as Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives. PAHs are organic molecules composed of multiple fused aromatic rings. wikipedia.org The parent molecule, fluorene (B118485), is a tricyclic PAH that is a component of coal tar. atamanchemicals.com

This compound is a functionalized derivative of a PAH. ontosight.ai Its synthesis typically begins with fluorene, which is oxidized to form 9-fluorenone (B1672902). atamanchemicals.com Subsequent nitration introduces the nitro group onto the aromatic ring system. This places the compound among a vast family of PAH derivatives that are studied for their diverse chemical and physical properties.

Overview of Research Significance and Academic Relevance

The research significance of this compound and related nitrofluorenones arises from the unique combination of a rigid, planar PAH structure with powerful electron-withdrawing groups. ontosight.ai This synergy makes them highly relevant in the field of materials science. ontosight.ai

A primary area of academic interest is their application in organic electronics. ontosight.ai Researchers have investigated nitrofluorenones as n-type organic semiconductors for use in organic field-effect transistors (OFETs). rsc.org These materials offer excellent air stability and their energy levels can be tuned through synthetic modification, which are desirable characteristics for electronic devices. rsc.org Beyond transistors, fluorene-based compounds are also studied for their potential in organic light-emitting diodes (OLEDs). ontosight.ai Furthermore, these compounds serve as valuable building blocks in organic synthesis, enabling the construction of more complex molecules with specific functionalities. ontosight.ai

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 56825-82-2 bldpharm.com |

| Molecular Formula | C13H7NO3 |

| Molecular Weight | 225.20 g/mol epa.govmatrix-fine-chemicals.com |

| Synonyms | 1-Nitrofluorenone |

Structure

3D Structure

Properties

CAS No. |

56825-82-2 |

|---|---|

Molecular Formula |

C13H7NO3 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

1-nitrofluoren-9-one |

InChI |

InChI=1S/C13H7NO3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7H |

InChI Key |

VDFKURANQKCOAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Nitro 9h Fluoren 9 One and Analogues

Regioselective Nitration of Fluorenone Scaffolds

Direct nitration of the fluorenone backbone is a common method for introducing nitro groups, but achieving control over the position of substitution, especially to obtain the 1-nitro isomer, is challenging. The electronic properties of the fluorenone nucleus predominantly favor substitution at other positions.

Optimization of Nitration Conditions for Precise Isomer Control

The direct nitration of 9H-fluoren-9-one typically yields a mixture of isomers, with the 2-nitro and 2,7-dinitro derivatives being the major products. researchgate.net The control of reaction conditions, such as the nature of the nitrating agent, temperature, and reaction time, is crucial for influencing the degree of nitration and, to a lesser extent, the isomeric distribution.

Standard nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) illustrates this selectivity. For instance, treatment of 9H-fluoren-9-one with a stoichiometric amount of nitric acid in sulfuric acid and water at 80°C can produce 2-nitrofluorenone in high yield. researchgate.net More forcing conditions lead to multiple nitrations. The synthesis of 2,7-dinitro-9-fluorenone (B1213979) is effectively achieved by refluxing 9-fluorenone (B1672902) with a 1:1 mixture of concentrated sulfuric and nitric acids at 120°C. Further increasing the strength of the nitrating medium, for example by using fuming nitric acid, can lead to the formation of 2,4,7-trinitrofluorenone. researchgate.net

The following table summarizes the impact of reaction conditions on the nitration of 9H-fluoren-9-one based on reported findings. researchgate.net

| Target Product | Nitrating Agent | Temperature | Time | Yield |

| 2-Nitrofluorenone | HNO₃ (65%)/H₂SO₄ (96%) in water | 80°C | 1.5 h | 92% |

| 2,7-Dinitrofluorenone | HNO₃ (65%)/H₂SO₄ (96%) | 120°C (reflux) | 5 h | 90% |

| 2,4,7-Trinitrofluorenone | Fuming HNO₃ (95%)/H₂SO₄ (96%) in water | Reflux | - | 94% |

Advanced techniques such as microwave-assisted nitration have been shown to accelerate reaction kinetics and improve regioselectivity in related systems. For example, the nitration of 2,7-dibromo-9H-fluoren-9-one to its 4-nitro derivative was achieved in high conversion using microwave irradiation, which minimizes side reactions through rapid heating. smolecule.com While direct evidence for the synthesis of 1-Nitro-9H-fluoren-9-one through these optimization strategies is scarce, these principles guide the efforts to control isomer formation. The synthesis of 1,8-dinitro-9-fluorenone has been noted as a complex, multi-step process, highlighting the difficulty of direct substitution at the 1- and 8-positions.

Mechanistic Insights into Electrophilic Aromatic Nitration on Fluorenone Systems

The mechanism of electrophilic aromatic nitration involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and a strong acid catalyst, typically sulfuric acid. wikipedia.orgscribd.com The nitronium ion then attacks the electron-rich aromatic ring.

In the case of fluorenone, the carbonyl group at C-9 exerts a strong deactivating, electron-withdrawing effect on the entire aromatic system. hellenicaworld.com This deactivation makes electrophilic substitution more difficult compared to fluorene (B118485) itself. The directing effect of the C-9 ketone is analogous to the meta-directing effect of a carbonyl group in benzophenone. Consequently, the positions meta to the carbonyl group's connection to each benzene (B151609) ring are favored. In the fluorenone scaffold, the positions C-2 and C-7 are electronically favored for electrophilic attack, as they are para to the ether-like oxygen of the five-membered ring's bridgehead carbon and meta to the deactivating carbonyl group's point of attachment. This explains the prevalence of 2-nitro and 2,7-dinitro isomers upon direct nitration. smolecule.com

Positions C-1, C-4, C-5, and C-8 are ortho and para to the carbonyl's points of attachment and are thus more strongly deactivated, making substitution at these sites kinetically disfavored. To achieve substitution at the 1-position, strategies that override the inherent electronic preference of the fluorenone core are necessary. This can involve the use of pre-installed directing groups on the aromatic ring that favor ortho-substitution. While directed ortho-metalation has been effectively used for regioselective bromination of the fluorenone scaffold, its application for nitration is less common. smolecule.com

Synthetic Transformations from Precursor Molecules

Given the challenges of direct regioselective nitration, the synthesis of this compound is often more efficiently accomplished through the transformation of specifically designed precursor molecules.

Oxidative Routes to this compound from Nitrofluorenes

A powerful and direct route to nitro-substituted fluorenones involves the oxidation of the corresponding nitro-substituted fluorenes. This approach circumvents the regioselectivity issues of nitrating the fluorenone core by first preparing the desired nitrofluorene isomer, where the directing effects can be different and more easily controlled, and then oxidizing the C-9 methylene (B1212753) bridge.

A highly efficient method for this transformation is the aerobic oxidation of 9H-fluorenes. This can be achieved under ambient conditions using potassium hydroxide (B78521) (KOH) in a solvent like tetrahydrofuran (B95107) (THF). rsc.org This method has been successfully applied to synthesize fluorenones substituted with nitro, halogen, or alkyl groups in high yield and purity. rsc.org A variation of this method employs a graphene-supported KOH composite as a catalyst, which can be recycled and reused, offering a cost-effective and environmentally friendly process. researchgate.net

The general scheme for this reaction is as follows:

This strategy shifts the synthetic challenge from controlling regioselectivity during nitration to the synthesis of the 1-nitro-9H-fluorene precursor.

Functional Group Interconversion Strategies for Nitrofluorenone (B14763482) Synthesis

Functional group interconversion (FGI) provides a robust and often necessary alternative for the synthesis of this compound. vanderbilt.eduimperial.ac.uk This approach involves creating the fluorenone skeleton from a precursor that already contains the nitro group at the desired position.

One of the most successful methods for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a substituted biphenyl (B1667301) precursor. Specifically, 3-nitro-[1,1'-biphenyl]-2-carboxylic acid can be cyclized in the presence of a strong acid, such as sulfuric acid, at elevated temperatures (100-110°C) to yield this compound in excellent yield. chemicalbook.comsci-hub.se

The reaction proceeds as follows:

| Precursor | Reagent | Conditions | Product | Yield |

| 3-Nitro-[1,1'-biphenyl]-2-carboxylic acid | H₂SO₄ | 100-110°C | This compound | 87% chemicalbook.com |

This synthetic route offers a clear and high-yielding pathway to the target molecule, effectively overcoming the regioselectivity problems of direct nitration. Other FGI strategies could involve the transformation of other functional groups on a pre-formed fluorenone ring. For example, a strategically placed amino group could be converted to a nitro group via diazotization followed by treatment with a nitrite (B80452) source, though this is less commonly reported for this specific isomer than the Friedel-Crafts approach.

Catalytic Approaches in Fluorenone Derivative Synthesis

Modern catalytic methods have significantly advanced the synthesis of fluorenone derivatives, offering alternative pathways that can provide access to a wide range of substituted products. sci-hub.seorganic-chemistry.org While not always directly applied to the synthesis of this compound, these catalytic systems represent a frontier in the field.

Palladium-catalyzed reactions are particularly prominent. For instance, the cyclocarbonylation of o-halobiaryls in the presence of a palladium catalyst and carbon monoxide provides a versatile route to fluorenones. organic-chemistry.org Another powerful palladium-catalyzed method is the dehydrogenative cyclization of benzophenones. smolecule.com

More complex, multi-component reactions have also been developed. The Catellani reaction, which utilizes a palladium catalyst and norbornene as a transient mediator, has been employed for the simultaneous ortho-C-H functionalization and ipso-functionalization of aryl halides. This has been applied to the one-pot synthesis of brominated and nitrated fluorenone derivatives. smolecule.com

Recent advancements also include photocatalyzed reactions. The intramolecular cyclization of biarylcarboxylic acids to form fluorenones can be achieved using photoredox catalysis, which proceeds via an acyl radical intermediate under mild conditions. organic-chemistry.org

While these catalytic methods demonstrate the broad potential for constructing the fluorenone core, their application to the specific synthesis of this compound would depend on the availability of suitably substituted starting materials and the tolerance of the catalytic systems to the nitro group. The development of catalytic C-H activation and nitration protocols that can override the inherent electronic preferences of the fluorenone system remains an active area of research.

Palladium-Catalyzed Annulation Reactions for Fluorenone Core Construction

Palladium-catalyzed annulation reactions have emerged as a powerful tool for the construction of the fluorenone core. nih.gov This strategy typically involves the reaction of an in situ-generated aryne with a substituted 2-haloarenecarboxaldehyde. nih.gov The palladium catalyst facilitates the cyclization, forming the fused aromatic system in a single, efficient step. nih.gov This method provides a convenient route to fluoren-9-ones from readily available starting materials and avoids the use of harsh oxidizing agents. nih.gov

The reaction conditions are a critical aspect of this methodology. A typical system involves a palladium source, such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), a phosphine (B1218219) ligand like tri(o-tolyl)phosphine (P(o-tol)₃), and a fluoride (B91410) source, commonly cesium fluoride (CsF), to generate the aryne from a silylaryl triflate precursor. nih.gov The reactions are generally performed in a mixed solvent system, such as toluene (B28343) and acetonitrile (B52724), at elevated temperatures. nih.gov This approach has been shown to be tolerant of various functional groups, including halogens, allowing for the synthesis of a diverse range of substituted fluorenones. nih.gov

Another effective palladium-catalyzed method is the cyclocarbonylation of o-halobiaryls. This process introduces a carbonyl group while forming the five-membered ring of the fluorenone core and has been used to produce various substituted fluorenones in high yields. nih.gov

Table 1: Examples of Palladium-Catalyzed Annulation for Fluorenone Synthesis nih.gov

| Aryne Precursor | Aldehyde Reactant | Catalyst System | Conditions | Product | Yield (%) |

| 2-(Trimethylsilyl)phenyl triflate | 2-Iodobenzaldehyde | 5 mol % Pd(dba)₂, 5 mol % P(o-tol)₃, CsF | 1:1 CH₃CN/Toluene, 110 °C, 12 h | 9H-Fluoren-9-one | 85 |

| 2-(Trimethylsilyl)phenyl triflate | 2-Iodo-4,5-dimethoxybenzaldehyde | 5 mol % Pd(dba)₂, 5 mol % P(o-tol)₃, CsF | 1:1 CH₃CN/Toluene, 110 °C, 12 h | 2,3-Dimethoxy-9H-fluoren-9-one | 78 |

| 2-(Trimethylsilyl)phenyl triflate | 2-Bromo-5-fluorobenzaldehyde | 5 mol % Pd(dba)₂, 5 mol % P(o-tol)₃, CsF | 1:1 CH₃CN/Toluene, 110 °C, 12 h | 3-Fluoro-9H-fluoren-9-one | 71 |

| 4-Fluoro-2-(trimethylsilyl)phenyl triflate | 2-Iodobenzaldehyde | 5 mol % Pd(dba)₂, 5 mol % P(o-tol)₃, CsF | 1:1 CH₃CN/Toluene, 110 °C, 12 h | 1-Fluoro-9H-fluoren-9-one | 82 |

This table is generated based on data for analogous fluorenone syntheses described in the cited source.

Cross-Coupling Reactions for Functionalized Nitrofluorenones (e.g., Sonogashira Coupling)

Cross-coupling reactions are indispensable for the functionalization of pre-existing aromatic cores. The Sonogashira reaction, a palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is a prominent example. rsc.orgrsc.org This reaction is widely used to form sp²–sp carbon–carbon bonds, enabling the introduction of alkyne functionalities into molecules like nitrofluorenones. rsc.orgnih.gov Such modifications are crucial for developing materials with specific optical and electronic properties. nih.gov

The synthesis of functionalized nitrofluorenones via Sonogashira coupling typically starts with a halogenated nitrofluorenone derivative, such as an iodo-nitrofluorenone. nih.gov The reaction is carried out in the presence of a palladium catalyst, often bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst like copper(I) iodide (CuI), and a base, usually an amine such as triethylamine, which can also serve as a solvent. nih.gov

A specific application of this methodology is the synthesis of 2-(5-((9,9-didecyl-7-nitro-9H-fluoren-2-yl)ethynyl)thiophen-2-yl)benzothiazole. nih.gov In this synthesis, 9,9-didecyl-2-iodo-7-nitro-9H-fluorene is coupled with 2-(5-ethynylthiophen-2-yl)benzothiazole. nih.gov The reaction proceeds under reflux conditions, yielding the highly functionalized nitrofluorenone derivative. nih.gov This demonstrates the power of cross-coupling chemistry to build complex molecular structures based on the nitrofluorenone scaffold.

Table 2: Sonogashira Coupling for a Functionalized Nitrofluorenone Analogue nih.gov

| Aryl Halide | Terminal Alkyne | Catalyst System | Conditions | Product | Yield (%) |

| 9,9-Didecyl-2-iodo-7-nitro-9H-fluorene | 2-(5-Ethynylthiophen-2-yl)benzothiazole | Pd(PPh₃)₂Cl₂, CuI | 1:4 Et₃N/Toluene, Reflux, 12 h | 2-(5-((9,9-Didecyl-7-nitro-9H-fluoren-2-yl)ethynyl)thiophen-2-yl)benzothiazole | Not explicitly stated, but reaction was successful. |

This table is generated based on the synthetic procedure described in the cited source.

Fundamental Chemical Reactivity and Reaction Mechanisms of 1 Nitro 9h Fluoren 9 One

Impact of the Nitro Group on Electronic Structure and Reactivity

The introduction of a nitro (-NO2) group at the 1-position of the 9H-fluoren-9-one framework significantly alters the molecule's electronic landscape, governing its reactivity in various chemical transformations.

Electron-Withdrawing Effects and Aromatic Substitution

The nitro group is a potent electron-withdrawing group, a characteristic that profoundly influences the chemical behavior of 1-Nitro-9H-fluoren-9-one. ontosight.ai This electron-withdrawing nature, coupled with the ketone group at the 9-position, renders the aromatic rings electron-deficient. ontosight.ai This deactivation of the aromatic system has significant consequences for electrophilic aromatic substitution reactions.

Research indicates that the presence of a strongly electron-withdrawing nitro group can substantially inhibit reactions that proceed via electrophilic attack on the aryl rings. nih.gov In studies involving intramolecular electrophilic aromatic substitution, a nitro-substituted aryl ring was found to be doubly deactivated, leading to a dramatic decrease in product yield. nih.gov This reduced reactivity is a hallmark of the fluorenone system's response to the powerful deactivating effect of the nitro substituent, making the aromatic ring less susceptible to further electrophilic attack. nih.govevitachem.com The reactivity of the compound is therefore often channeled through transformations involving the nitro group itself or nucleophilic attack on the electron-deficient ring system. evitachem.comcymitquimica.com

Influence on Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. researchgate.net The electronic properties of substituents can tune this process. Theoretical studies using Density Functional Theory (DFT) have explored the influence of the electron-withdrawing nitro group on the ESIPT dynamics of a model system, 1-hydroxy-9H-fluoren-9-one (HHF). researchgate.net

The introduction of a nitro group was found to significantly modulate the energy barriers for both the forward and backward ESIPT processes. Compared to the unsubstituted HHF, the presence of the nitro group lowers the energy barrier for the forward proton transfer while simultaneously raising the barrier for the reverse transfer. researchgate.net This tuning effect is critical for controlling the fluorescence properties of such molecules. researchgate.net

| Compound | Forward ESIPT Energy Barrier (kcal/mol) | Backward ESIPT Energy Barrier (kcal/mol) |

|---|---|---|

| 1-hydroxy-9H-fluoren-9-one (HHF) | 7.64 | 2.51 |

| HHF-NO2 (Nitro-substituted) | 4.55 | 3.84 |

Reductive Transformations of the Nitro Moiety

The nitro group on the this compound molecule is a primary site for chemical transformation, particularly through reduction.

Conversion to Amino-Fluorenone Derivatives

The most common reductive transformation of this compound involves the conversion of the nitro group into an amino (-NH2) group, yielding 1-Amino-9H-fluoren-9-one. This reaction is a cornerstone in the synthesis of various fluorenone derivatives, as the resulting amine is a versatile functional group for further chemical modifications. smolecule.com

Several methods have been established for this reduction. Classical approaches include the use of reducing agents like tin(II) chloride in hydrochloric acid. Another widely employed method is catalytic hydrogenation, often utilizing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). smolecule.comevitachem.com More recently, alternative and often milder conditions have been developed, including the use of iron powder in an aqueous ammonium (B1175870) chloride solution or sodium borohydride (B1222165) (NaBH4) in conjunction with palladium-based nanoparticles. nsf.govrsc.org

Investigation of Catalytic Hydrogenation Pathways

The catalytic hydrogenation of nitroarenes to their corresponding anilines is a reaction of significant industrial and synthetic importance. mdpi.com Research into different catalytic systems aims to improve efficiency, selectivity, and environmental friendliness. researchgate.net

One approach involves catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas. A notable system employs palladium supported on aluminum oxyhydroxide nanoparticles (Pd/AlO(OH)) with sodium borohydride (NaBH4) acting as the hydrogen source. This method has been shown to quantitatively reduce 3-nitro-9H-fluorene to its amine derivative under mild, room-temperature conditions. rsc.org

Another area of investigation focuses on heterogeneous catalysts using earth-abundant metals. For instance, a lignin (B12514952) residue-derived carbon-supported nanoscale iron catalyst (γ-Fe2O3/LRC-700) has demonstrated effectiveness in the selective hydrogenation of various nitroarenes, including a fluorenone derivative. acs.org These pathways highlight the ongoing efforts to develop robust and sustainable methods for the reduction of the nitro group in compounds like this compound.

| Catalyst System | Substrate Mentioned | Key Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Pd/AlO(OH) NPs + NaBH4 | 3-Nitro-9H-fluorene | Water/Methanol, Room Temp. | Quantitative Yield | rsc.org |

| γ-Fe2O3/LRC-700 + H2 | Nitro-9-oxo-9H-fluoren-2-yl derivative | 35 bar H2, 120 °C, THF/H2O | High Conversion/Selectivity | acs.org |

| Gold-supported Alumina Nanowires + H2 | General Nitroarenes | Ethanol, Mild Pressure | ~100% Selectivity to Amine | mdpi.com |

Oxidative Reactions of the Fluorenone System

The fluorenone core itself is relatively stable to oxidation due to the presence of the deactivating ketone group. However, under forcing conditions with strong oxidizing agents, the fluorenone system can undergo oxidative reactions. smolecule.com Reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) have been cited for the oxidation of the fluorenone core in related derivatives. smolecule.com It is important to note that much of the literature discusses the oxidation of fluorene (B118485) to fluorenone. researchgate.net Specific studies detailing the oxidative degradation or transformation of the this compound system itself are less common, as reactions tend to be focused on the more reactive nitro group.

Photochemical Reactivity and Pathways

The photochemical behavior of this compound, a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) family, is governed by the interplay of the fluorenone core and the electron-withdrawing nitro group. While specific, detailed research exclusively on the photochemical pathways of this compound is limited, the extensive studies on related nitroaromatic compounds and fluorene derivatives provide a strong basis for understanding its likely reactivity upon exposure to light. The absorption of photons can initiate a series of complex reactions, leading to various transient species and final products. vapourtec.comslideshare.net

The fundamental principle of photochemistry dictates that only light absorbed by a molecule can induce a chemical change. omlc.org For nitroaromatic compounds, this typically involves the excitation of an electron to a higher energy state, forming a singlet excited state (S₁) which can then undergo intersystem crossing to a more stable triplet excited state (T₁). acs.org The reactivity of the molecule is significantly enhanced in these excited states.

The photochemical degradation of nitro-PAHs is known to be influenced by several factors, including the solvent and the specific structure of the molecule. nih.gov For instance, the orientation of the nitro group relative to the aromatic rings can dictate the reaction mechanism. nih.gov In some cases, co-planar nitro-PAHs tend to undergo photochemical oxidation of the aromatic rings, whereas those with nitro groups perpendicular to the aromatic plane may undergo rearrangement to a nitrite (B80452), followed by conversion to a nitroso-substituted ketone, which can be further oxidized to quinones. nih.gov

The presence of a ketone group at the 9-position in this compound is expected to play a significant role in its photochemistry. The carbonyl group itself is a chromophore and can be the center of photochemical activity. researchgate.net Upon excitation, the triplet state of the carbonyl can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. This pathway is common for aromatic ketones.

Furthermore, nitroaromatic compounds are widely utilized as photoremovable protecting groups, a testament to their susceptibility to photochemical cleavage. google.com.na This process often involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. Subsequent rearrangement and cleavage release the protected functional group and generate a nitroso derivative as a byproduct. While this is a well-established mechanism for many nitrobenzyl compounds, the specific pathways for nitrofluorenones would depend on the availability of abstractable hydrogens and the stability of the intermediates.

Studies on the photodegradation of related compounds like 2-nitrofluorene (B1194847) have indicated that the reaction can be slow but may be accelerated by the formation of photosensitizing photoproducts, such as the corresponding nitrofluorenone (B14763482). nih.govresearchgate.net This suggests that the photolysis of this compound could also lead to a complex mixture of products, potentially including hydroxylated derivatives and quinones. nih.gov The dominant atmospheric loss process for many nitro-PAHs is photolysis, highlighting the environmental relevance of these photochemical reactions. inchem.org

Detailed Research Findings

For more complex nitro-PAHs, the photodegradation kinetics have been observed to follow first-order or, in some cases, second-order kinetics, with some compounds exhibiting self-catalysis. researchgate.net The solvent has a pronounced effect on the degradation rates, with chlorinated solvents often leading to faster degradation compared to acetonitrile (B52724)/water mixtures. researchgate.net This is attributed to the differing abilities of the solvents to stabilize the excited states and transient intermediates.

The table below summarizes the photodegradation kinetics for a selection of nitro-PAHs in different solvents, illustrating the influence of molecular structure and the reaction medium. It is important to note that these are analogous compounds and the data should be interpreted as indicative of the potential behavior of this compound.

Table 1: Photodegradation Rate Constants (k) and Half-lives (t½) of Selected Nitro-PAHs in Various Solvents

| Compound | Solvent | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |

|---|---|---|---|

| 1-Nitropyrene | CHCl₃ | 0.043 | 16 |

| CH₂Cl₂ | 0.038 | 18 | |

| CH₃CN | 0.007 | 99 | |

| 2-Nitrofluorene | CHCl₃ | 0.012 | 58 |

| CH₂Cl₂ | 0.009 | 77 | |

| CH₃CN | 0.002 | 347 | |

| 6-Nitrochrysene | CHCl₃ | 0.104 | 7 |

| CH₂Cl₂ | 0.077 | 9 | |

| CH₃CN | 0.021 | 33 |

Data is illustrative and sourced from studies on analogous compounds for comparative purposes. researchgate.net

The formation of transient species during the photolysis of aromatic carbonyls and other related compounds is often studied using techniques like laser flash photolysis to monitor their absorption spectra. academie-sciences.frntu.edu.sg For instance, the triplet state of imidazole-2-carboxaldehyde has a characteristic absorption maximum that can be tracked over time. academie-sciences.fr Similar transient absorption studies on this compound would be necessary to definitively identify its excited state intermediates and their decay kinetics.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Nitro-9H-fluoren-9-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecule's structure.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to characterize this compound and its derivatives.

¹H NMR: The ¹H NMR spectrum of a related compound, (9H-Fluoren-9-yl)urea, shows distinct signals for the aromatic protons on the fluorene (B118485) core. uni-ruse.bg These signals, typically found in the downfield region (around 7-8 ppm), exhibit complex splitting patterns due to spin-spin coupling between adjacent protons. uni-ruse.bg This coupling provides valuable information about the substitution pattern on the aromatic rings. For instance, in a study of 2-fluoro-7-nitro-9H-fluorene, the aromatic protons were observed in the range of 7.0 to 8.0 ppm. uq.edu.au

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For fluorenone derivatives, the carbonyl carbon (C=O) typically appears significantly downfield, often in the range of 190-200 ppm. Carbons attached to the electron-withdrawing nitro group are also shifted downfield to approximately 140-150 ppm. In the case of (9H-Fluoren-9-yl)urea, the carbon signals were assigned with the help of DEPT-135, HMQC, and HMBC experiments. uni-ruse.bg

¹⁷O NMR: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR can provide direct insight into the electronic environment of the oxygen atoms in the carbonyl and nitro groups. ualberta.ca Studies on other organic molecules have shown that ¹⁷O NMR chemical shifts are sensitive to factors like hydrogen bonding and substitution effects. rsc.orgsmu.edu For instance, the chemical shifts of the oxygen atoms in polyoxides are spread over a large range (200-600 ppm relative to H₂O) due to a combination of shielding and deshielding effects. smu.edu

Other Nuclei: Depending on the specific derivatives of this compound being studied, NMR of other nuclei such as ¹⁵N (for the nitro group) or ¹⁹F (for fluorinated derivatives) can be employed to gain further structural insights. rsc.orgrsc.org

The combination of these NMR techniques, often supported by computational chemistry calculations, allows for a complete and unambiguous assignment of the structure of this compound. uni-ruse.bg

Table 1: Representative NMR Data for Fluorenone Derivatives

| Nucleus | Compound | Chemical Shift (ppm) | Reference |

| ¹H | (9H-Fluoren-9-yl)urea | 7.2-7.8 | uni-ruse.bg |

| ¹³C | 1-Methyl-2,7-dinitro-9H-fluoren-9-one | 190-200 (C=O), 140-150 (C-NO₂) | |

| ¹⁷O | Polyoxides | 200-600 | smu.edu |

This table presents representative chemical shift ranges for functional groups found in fluorenone derivatives. Specific shifts for this compound may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and providing clues about its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of nitroaromatic compounds, GC-MS is frequently used for identification and quantification. scielo.br For this compound, the mass spectrometer, often operating in electron ionization (EI) mode, bombards the molecule with electrons, causing it to ionize and fragment. scielo.br The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, confirming its molecular weight of 225.20 g/mol . epa.gov The spectrum also displays a series of fragment ions, which provide a fingerprint of the molecule's structure. nist.gov For instance, a common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂). nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts, which can be analyzed to determine the molecular weight. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. rsc.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For example, HRMS was used to confirm the elemental composition of various fluorene derivatives in several studies. researchgate.netrsc.org

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Key Fragment Ions (m/z) | Application | Reference |

| GC-MS | Electron Ionization (EI) | M⁺, [M-NO₂]⁺ | Molecular weight determination and structural fingerprinting | nist.gov |

| ESI-MS | Electrospray Ionization | [M+H]⁺, [M+Na]⁺ | Molecular weight determination of polar derivatives | researchgate.net |

| HRMS | ESI or other soft ionization | Highly accurate m/z of molecular ion | Elemental composition determination | rsc.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and their local environment, making them invaluable for functional group identification in this compound.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its key functional groups. The nitro group (NO₂) exhibits two prominent and characteristic stretching bands: an asymmetric stretch typically in the range of 1550-1490 cm⁻¹ and a symmetric stretch between 1355-1315 cm⁻¹. spectroscopyonline.com The carbonyl group (C=O) of the fluorenone core gives rise to a strong absorption band around 1720-1715 cm⁻¹. wikipedia.org Additionally, the aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. researchgate.net

Theoretical studies using density functional theory (DFT) have been employed to calculate the infrared spectra of related hydroxy-fluorenone derivatives, which aids in the assignment of experimental vibrational frequencies. researchgate.net These calculations can predict the vibrational frequencies and intensities with good accuracy, providing a deeper understanding of the molecule's vibrational properties.

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is typically strong in the IR spectrum, it may be weaker in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1490 | Strong | spectroscopyonline.com |

| Nitro (NO₂) | Symmetric Stretch | 1355-1315 | Strong | spectroscopyonline.com |

| Carbonyl (C=O) | Stretch | 1720-1715 | Strong | wikipedia.org |

| Aromatic C-H | Stretch | >3000 | Medium | researchgate.net |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Strong | researchgate.net |

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Analysis

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides insights into the electronic structure and transitions within a molecule.

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its conjugated π-system. The fluorenone core itself is a chromophore, and the presence of the nitro group, a strong electron-withdrawing group, significantly influences the absorption characteristics. wikipedia.org The spectrum typically shows multiple absorption bands in the UV and visible regions. For example, the parent 9H-fluorenone exhibits absorption maxima around 250, 290, and 380 nm. wikipedia.org The introduction of a nitro group is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the introduction of n-π* transitions associated with the nitro and carbonyl groups.

Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited by absorbing light. Many fluorene derivatives are known to be fluorescent. ontosight.ainih.gov The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the presence of substituents. The nitro group, being an electron-withdrawing group, can act as a fluorescence quencher, potentially reducing the fluorescence quantum yield of the fluorenone core. However, some nitro-containing fluorene derivatives have been shown to exhibit interesting photophysical properties, including use in two-photon absorption applications. nih.gov Theoretical studies have also been conducted to understand the excited-state intramolecular proton transfer (ESIPT) processes in hydroxy-fluorenone derivatives, which can be influenced by the presence of electron-withdrawing groups like the nitro group. researchgate.net

X-ray Crystallography for Solid-State Structural Determination of Analogues and Complexes

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the molecular structure, conformation, and packing of complex organic molecules, including analogues and complexes of this compound. The solid-state structure revealed by X-ray diffraction offers crucial insights into intermolecular interactions, which govern the material's physical and chemical properties.

Detailed crystallographic studies have been conducted on a variety of fluorene derivatives, which serve as important analogues for understanding the structural characteristics of this compound. These studies provide a foundation for predicting how the introduction of a nitro group at the C1 position might influence the crystal packing and molecular geometry of the parent fluorenone core.

For instance, the crystal structure of the parent compound, 9H-fluoren-9-one, has been determined to have orthorhombic crystals. In the solid state, the asymmetric unit contains two nearly planar molecules with non-identical structures, a deviation from the expected C2v symmetry of an isolated molecule, likely due to intermolecular forces. researchgate.net

The addition of substituents to the fluorene framework significantly impacts the resulting crystal structures. Research on 9,9-disubstituted fluorene derivatives, for example, highlights how modifications at the C9 position influence molecular packing. rsc.orgresearchgate.net These studies are critical for developing fluorene-based materials with desired long-term stability, as double substitution at the C9 position is a common strategy to prevent oxidation. researchgate.net

Furthermore, the investigation of nitro-substituted fluorenone derivatives provides more direct insights into the potential structural behavior of this compound. For example, the crystal structures of charge-transfer complexes involving trinitro- and tetranitro-fluorenone derivatives have been extensively studied. In a complex between 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid and tetrathiafulvalene (B1198394) (TTF), the fluorenone acceptor molecules form centrosymmetric dimers stabilized by hydrogen bonds. The fluorene nucleus in these derivatives is often twisted due to steric hindrance between adjacent nitro groups.

The Cambridge Crystallographic Data Centre (CCDC) is a vital repository for such structural data, with numerous entries for fluorene derivatives and their complexes. acs.orgnih.gov This data is essential for comparative structural analysis and for understanding the subtle interplay of substituent effects on the solid-state architecture of these compounds.

Below are data tables summarizing crystallographic information for selected analogues and complexes of this compound, illustrating the diversity in their solid-state structures.

Crystallographic Data for Fluorene Analogues

| Compound Name | Crystal System | Space Group | Reference |

| 9,9-dimethyl-9H-fluorene | Orthorhombic | Iba2 | rsc.org |

| 9,9-bis(hydroxymethyl)-9H-fluorene | Orthorhombic | P2₁2₁2₁ | rsc.org |

| 2,2'-bis(2,7-di-tert-butyl-9-hydroxyfluoren-9-yl)biphenyl · butyronitrile | Monoclinic | C2/c | acs.org |

| 2,2'-bis(2,7-dichloro-9-hydroxyfluoren-9-yl)biphenyl · cyclohexanone | Monoclinic | P2₁/n | acs.org |

Unit Cell Parameters for Selected Fluorene Analogues

| Compound Name | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 2,2'-bis(2,7-di-tert-butyl-9-hydroxyfluoren-9-yl)biphenyl · butyronitrile | 17.174(2) | 17.985(3) | 17.333(3) | 90 | 113.73(1) | 90 | acs.org |

| 2,2'-bis(2,7-dichloro-9-hydroxyfluoren-9-yl)biphenyl · cyclohexanone | 15.048(3) | 16.106(4) | 19.10(1) | 90 | 112.97(4) | 90 | acs.org |

| 2,2'-bis(2,7-dibromo-9-hydroxyfluoren-9-yl)biphenyl · dimethylformamide | 11.52(1) | 11.825(1) | 17.836(1) | 79.19(5) | 71.15(7) | 60.85(7) | acs.org |

These crystallographic studies on analogues and complexes provide a valuable framework for understanding the solid-state structural characteristics that this compound is likely to exhibit. The data underscores the significant influence of substituent type and position on the molecular packing and intermolecular interactions within the crystal lattice.

Computational and Theoretical Chemistry Studies of 1 Nitro 9h Fluoren 9 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn dictates its geometry and properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. chemrxiv.org For 1-Nitro-9H-fluoren-9-one, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311+G(d,p), are employed to perform geometry optimization. chemrxiv.orgnist.gov This process determines the lowest energy conformation of the molecule by calculating forces on each atom and adjusting their positions until a stable structure is found.

The fluorenone core is a planar tricyclic system, and the introduction of a nitro group at the 1-position modifies the electronic and steric properties. DFT calculations can precisely predict the resulting bond lengths, bond angles, and dihedral angles. The nitro group, being strongly electron-withdrawing, influences the charge distribution across the entire aromatic system. ontosight.ai

Table 1: Representative Calculated Molecular Geometry Parameters for Fluorenone Derivatives using DFT This table presents typical values for the fluorenone skeleton based on computational studies of related compounds. Actual values for this compound would be determined by specific DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.22 Å |

| C-C (aromatic) | ~1.39 - 1.42 Å | |

| C-N (nitro) | ~1.47 Å | |

| N-O (nitro) | ~1.23 Å | |

| Bond Angle | C-CO-C | ~108° |

| O-N-O | ~124° |

Source: Methodologies derived from studies on fluorenone and its derivatives. nist.gov

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. researchgate.net This method is an extension of DFT that allows for the calculation of electronic excited states, providing information on excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions (e.g., n→π* or π→π*). researchgate.netnih.gov

Studies on similar nitro-aromatic systems show that the presence of the nitro group can introduce low-energy electronic transitions and influence photophysical processes like fluorescence. researchgate.net TD-DFT calculations are crucial for interpreting UV-Vis absorption spectra and predicting the color and photochemical reactivity of the compound. nih.govnih.gov For instance, in a study of a nitro-substituted hydroxy-fluorenone, TD-DFT was used to analyze the potential energy surfaces of the ground and excited states to understand proton transfer processes. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity, electronic properties, and charge transfer within a molecule. acs.orgmalayajournal.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. acs.orgmalayajournal.org

For this compound, the electron-withdrawing nitro group and the ketone group significantly lower the energies of both the HOMO and LUMO compared to the parent 9H-fluorene. This reduction in orbital energies, particularly the LUMO, makes the molecule a good electron acceptor. The HOMO-LUMO gap is also typically reduced, which corresponds to a red-shift (a shift to longer wavelengths) in the electronic absorption spectrum. nih.gov DFT calculations are used to compute the energies of these orbitals and visualize their spatial distribution. chemrxiv.orgacs.org

Table 2: Representative FMO Energies for Nitro-Fluorenone Derivatives from DFT Calculations This table illustrates typical energy values for nitro-substituted fluorene (B118485) systems. The specific values for this compound would require a dedicated calculation.

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Generic Nitro-Fluorenone | -6.5 to -7.0 | -2.5 to -3.5 | ~3.0 to 4.0 |

| Donor-Acceptor Fluorenone | -6.620 | -0.521 | 6.099 |

| Donor-Acceptor Fluorenone 2 | -6.648 | -0.681 | 5.967 |

Source: Data and methodologies adapted from computational studies on fluorenone derivatives. chemrxiv.orgnih.govacs.org

Simulation of Spectroscopic Properties (e.g., IR, UV-Vis)

Computational chemistry allows for the direct simulation of various spectra, which can be used to predict, verify, and interpret experimental results.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The calculated IR spectrum can be compared with experimental data to confirm the structure of the synthesized molecule. Key vibrational modes for this compound include the C=O stretch of the ketone group (typically strong and found around 1710-1730 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group, and the various C-H and C-C vibrations of the aromatic rings. mdpi.com

UV-Vis Spectroscopy: As mentioned in section 5.1.2, TD-DFT is the method of choice for simulating electronic absorption spectra. nih.gov The calculation yields the wavelengths of maximum absorption (λmax) and the corresponding intensities. nih.gov These calculations can identify the specific electronic transitions (e.g., from HOMO to LUMO) responsible for each absorption band. For nitro-aromatic compounds, characteristic bands related to n→π* and π→π* transitions are often observed. nih.gov

Table 3: Representative Calculated Spectroscopic Data for Nitro-Aromatic Systems This table shows the type of data obtained from spectroscopic simulations.

| Spectroscopy Type | Parameter | Predicted Value Range |

| IR | C=O Stretch | 1710 - 1730 cm⁻¹ |

| NO₂ Asymmetric Stretch | 1520 - 1560 cm⁻¹ | |

| NO₂ Symmetric Stretch | 1345 - 1385 cm⁻¹ | |

| UV-Vis | λmax (π→π) | 250 - 350 nm |

| λmax (n→π) | 350 - 450 nm |

Source: Values based on typical ranges for related nitro-aromatic and fluorenone compounds. researchgate.netnih.govmdpi.comnih.gov

Energetic and Thermodynamic Property Calculations

Quantum chemical calculations can provide accurate estimates of a molecule's energetic and thermodynamic properties. nist.gov Using the optimized geometry and calculated vibrational frequencies from a DFT study, it is possible to compute key thermodynamic quantities through statistical mechanics. nist.gov

For the parent compound 9H-fluoren-9-one, extensive studies have been performed to determine these properties, and the results show excellent agreement between computational and experimental values. nist.govnist.gov Similar methodologies can be applied to this compound. These calculations are valuable for understanding the stability of the compound and its behavior in chemical reactions.

Table 4: Calculated Thermodynamic Properties for 9H-Fluoren-9-one (as a reference) These values for the parent compound illustrate the data that can be obtained for this compound using similar computational methods.

| Property | Value | Unit |

| Standard Molar Enthalpy of Formation (gas) | 64.9 | kJ·mol⁻¹ |

| Standard Molar Entropy (gas, 298.15 K) | 382.72 | J·mol⁻¹·K⁻¹ |

| Molar Heat Capacity (gas, 298.15 K) | 191.07 | J·mol⁻¹·K⁻¹ |

| Standard Gibbs Free Energy of Formation | 219.0 | kJ·mol⁻¹ |

Source: Data from experimental and computational studies on 9H-fluoren-9-one. nist.govnist.govchemeo.com

Studies of Intermolecular Interactions and Charge-Transfer Complexes with Donor Molecules

The electron-deficient character of the this compound π-system makes it an excellent electron acceptor, capable of forming non-covalent charge-transfer (CT) complexes with electron-rich donor molecules. acs.orgnih.gov These complexes are typically characterized by a new, broad absorption band in the visible region of the electronic spectrum, which is not present in the spectra of the individual components. chinesechemsoc.org

Computational studies are essential for understanding the nature of these interactions. DFT calculations can model the geometry of the CT complex, which often involves a co-facial π-π stacking arrangement of the donor and acceptor molecules. nih.govchinesechemsoc.org The calculations can determine the binding energy of the complex, providing a measure of its stability. Furthermore, population analysis methods, such as Natural Population Analysis (NPA), can quantify the amount of electron charge transferred from the donor to the acceptor in both the ground and excited states. nih.gov The formation of these complexes is governed by the relative energies of the donor's HOMO and the acceptor's LUMO. nih.gov A smaller energy gap between these orbitals generally leads to a more stable CT complex.

Environmental Transformations and Degradation Research

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For 1-Nitro-9H-fluoren-9-one, the primary mechanisms studied are the effects of light and water.

Photolysis, or degradation by light, is a significant pathway for the transformation of many polycyclic aromatic hydrocarbons (PAHs) and their derivatives present in the environment. researchgate.net Studies on the parent compound, 9-fluorenone (B1672902), have shown that it can undergo photoreduction in certain solvents like acetonitrile (B52724) when irradiated with UV light, yielding fluoren-9-ol. semanticscholar.org However, in other solvents such as benzene (B151609) and acetone, 9-fluorenone shows no reaction to UV irradiation. semanticscholar.org

Specific research on the photochemical degradation of nitro-PAHs, including compounds structurally related to this compound, indicates that these substances are susceptible to transformation upon exposure to light. researchgate.net The presence of the nitro group can influence the photochemical behavior of the molecule. However, detailed pathway-specific research and degradation product identification for the direct photolysis of this compound in various environmental compartments (water, soil, air) are not extensively documented in the available scientific literature. Further investigation is required to elucidate the specific photoproducts and reaction kinetics under environmentally relevant conditions.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The molecular structure of this compound, which consists of a stable aromatic ring system and a ketone group, suggests a low susceptibility to hydrolysis under typical environmental pH and temperature conditions. The carbon-carbon and carbon-hydrogen bonds of the fluorenone skeleton and the nitro group's attachment to the aromatic ring are generally resistant to cleavage by water.

Advanced Oxidation Processes (AOPs) for Environmental Remediation Research

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). wikipedia.org These methods are considered promising for the remediation of recalcitrant pollutants like this compound. AOPs can effectively mineralize contaminants, converting them into stable inorganic compounds like carbon dioxide, water, and mineral acids. wikipedia.org

UV-light driven oxidation processes, a subset of AOPs, utilize ultraviolet light, often in combination with an oxidant like hydrogen peroxide (H₂O₂) or ozone (O₃), to generate hydroxyl radicals. trojantechnologies.commdpi.com These radicals are powerful, non-selective oxidizing agents that can degrade a wide range of organic contaminants. mdpi.com

While the general efficacy of UV-based AOPs for treating water contaminated with various persistent organic pollutants is well-established, specific studies focusing on the degradation of this compound are limited. Research on similar aromatic compounds suggests that this process would likely be effective. The degradation efficiency would depend on parameters such as UV wavelength and intensity, oxidant concentration, pH, and the presence of other water matrix components like natural organic matter. Detailed kinetic studies and identification of transformation products for this compound under various UV-AOP conditions are needed to assess its feasibility for water treatment.

The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals. mdpi.comsemanticscholar.org It is an effective method for oxidizing organic pollutants in acidic conditions. researchgate.net The photo-Fenton process enhances the traditional Fenton reaction by incorporating UV-Vis light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby improving the efficiency of radical production and expanding the effective pH range. researchgate.netnih.gov

These processes have been successfully applied to treat various industrial wastewaters containing recalcitrant compounds. semanticscholar.orgresearchgate.net However, specific research applying Fenton and photo-Fenton processes to the degradation of this compound is not extensively available. Based on the successful application of these methods to other nitroaromatic compounds and PAHs, it is hypothesized that they would be effective in transforming this compound. Key parameters for optimization would include the concentrations of Fe²⁺ and H₂O₂, pH, and light intensity (for the photo-Fenton process). The table below outlines the general parameters investigated in typical Fenton and photo-Fenton studies.

| Process | Key Reagents | Typical pH Range | Primary Oxidant | Influencing Factors |

|---|---|---|---|---|

| Fenton | Fe²⁺, H₂O₂ | 2.5 - 4.0 | •OH | [Fe²⁺], [H₂O₂], pH, Temperature |

| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, UV-Vis Light | 2.5 - 5.0 | •OH | [Fe²⁺], [H₂O₂], pH, Light Wavelength/Intensity |

Sonochemical oxidation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. omu.edu.trnih.gov The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of water molecules into hydroxyl radicals (•OH) and hydrogen atoms (•H). omu.edu.tr These reactive species can then degrade organic pollutants present in the solution.

The effectiveness of sonochemical degradation is influenced by several factors, including ultrasonic frequency and power, the nature of the dissolved gases, temperature, and the chemical properties of the pollutant. nih.gov While sonolysis has been investigated for the degradation of a wide range of organic contaminants, there is a lack of specific research on its application to this compound. Future studies would need to determine the optimal operational parameters and investigate the degradation kinetics and pathways for this specific compound.

| AOP Method | Energy/Reagent Source | Mechanism | Potential for this compound Degradation |

|---|---|---|---|

| UV/H₂O₂ | UV Light, Hydrogen Peroxide | Photolysis of H₂O₂ to form •OH radicals. | High (based on performance with similar compounds). |

| Fenton | Fe²⁺, Hydrogen Peroxide | Catalytic decomposition of H₂O₂ by Fe²⁺ to form •OH radicals. | High (based on performance with similar compounds). |

| Photo-Fenton | Fe²⁺, H₂O₂, UV-Vis Light | Enhanced •OH production and Fe²⁺ regeneration by light. | Very High (generally more efficient than Fenton). |

| Sonochemistry | Ultrasound Waves | Acoustic cavitation leading to thermal decomposition of water into •OH radicals. | Moderate to High (requires specific parameter optimization). |

Formation of Nitro-Products and Transformation Intermediates during AOPs

Advanced Oxidation Processes (AOPs) are treatment methods that rely on the generation of highly reactive species, primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants. mostwiedzy.pl During the treatment of nitrogen-containing compounds like this compound, the degradation process can be complex. While the primary goal is mineralization to carbon dioxide and water, the reaction pathways can lead to the formation of various transformation intermediates, including other nitro-products.

The formation of these nitro-products can occur through several mechanisms. In aqueous environments containing nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻) ions, UV-based AOPs can generate reactive nitrogen species (RNS) such as the nitrate radical (•NO₃) and nitrite radical (•NO₂). nih.gov These RNS can react with the parent compound or its initial degradation intermediates, leading to nitration or nitrosation reactions. nih.gov

Furthermore, the degradation of the parent nitroaromatic compound can itself release nitrite ions into the solution, which then fuel the formation of additional RNS. mostwiedzy.pl Research has shown that unexpected nitro-products can sometimes be formed during oxidative degradation even in the initial absence of nitrite, potentially complicating the treatment process. mostwiedzy.pl These newly formed nitro-intermediates may exhibit greater toxicity and persistence than the original compound, necessitating careful monitoring during AOP treatment. mostwiedzy.plnih.gov For this compound, while specific transformation products from AOPs are not extensively documented in the literature, the expected pathway would involve initial attack by •OH radicals on the fluorenone aromatic system, alongside potential reactions involving RNS that could lead to the formation of other nitrated or hydroxylated derivatives.

Microbial and Enzymatic Degradation Studies

The biodegradation of nitroaromatic compounds is a key area of environmental research. Microorganisms have evolved diverse strategies to break down these often toxic and recalcitrant molecules. cswab.org While specific studies on this compound are limited, extensive research on the parent compound, 9-fluorenone, and other nitroaromatics provides a strong basis for understanding its likely biological fate.

Numerous bacterial species have been identified that can degrade fluorene (B118485) and its oxidized derivative, 9-fluorenone. These organisms are typically isolated from contaminated soils and industrial sludge. nih.gov While these microorganisms have demonstrated the ability to metabolize the core fluorene structure, their efficacy in degrading nitrated versions like this compound requires further investigation. Genera such as Pseudomonas, Arthrobacter, and Rhodococcus are frequently implicated in the degradation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.gov

In many cases, the complete degradation of complex pollutants is achieved not by a single microbial species but by a synergistic microbial consortium. researchgate.net For instance, the degradation of fluorene can be enhanced by a co-culture of Arthrobacter sp. strain F101, which transforms fluorene into 9-fluorenone, and Pseudomonas mendocina MC2, which can then utilize 9-fluorenone as a carbon source. researchgate.net This highlights the importance of microbial interactions in achieving efficient bioremediation.

Table 1: Examples of Microorganisms Capable of Degrading Fluorene and 9-Fluorenone

| Microorganism/Consortium | Substrate(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Arthrobacter sp. strain F101 | Fluorene | Transforms fluorene to 9-fluorenone, which accumulates as a dead-end product. | ethz.ch |

| Pseudomonas sp. strain F274 | Fluorene, 9-Fluorenone | Degrades fluorene via a pathway involving 9-fluorenone and subsequent angular dioxygenation. | nih.govnih.gov |

| Pseudomonas mendocina MC2 | 9-Fluorenone | Utilizes 9-fluorenone as a sole carbon and energy source. | researchgate.net |

| Rhodococcus sp. USTB-C | Fluorene | Initially oxidizes fluorene at the C-9 position to form 9-fluorenone. | |

| Arthrobacter sp. F101 & P. mendocina MC2 | Fluorene | Co-culture achieves complete removal of fluorene by preventing the accumulation of inhibitory 9-fluorenone. | researchgate.net |

The biodegradation of nitroaromatic compounds can proceed through several distinct strategies, often initiated by either the reduction of the nitro group or an oxidative attack on the aromatic ring. nih.gov For this compound, a plausible pathway would involve an initial reduction of the nitro group, followed by the degradation of the fluorenone backbone.

The most common initial step in the metabolism of nitroaromatics is the enzymatic reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. nih.gov This would transform this compound into 1-Amino-9H-fluoren-9-one.

Following this initial reduction, the degradation of the fluorenone ring system can commence. A well-characterized pathway for 9-fluorenone involves an "angular dioxygenation" adjacent to the carbonyl group. researchgate.netnih.gov This reaction forms a diol intermediate, 1,1a-dihydroxy-1-hydro-9-fluorenone. nih.govnih.gov Subsequent enzymatic steps lead to the opening of the five-membered ring, yielding a biphenyl (B1667301) derivative that is further catabolized through pathways similar to biphenyl degradation, ultimately producing central metabolites like phthalic acid. researchgate.netnih.gov

Table 2: Identified Metabolites in the Biodegradation Pathways of Fluorene and 9-Fluorenone

| Metabolite | Precursor Compound(s) | Microbial Source Example(s) | Reference(s) |

|---|---|---|---|

| 9-Fluorenol | Fluorene | Pseudomonas sp. strain F274 | nih.govnih.gov |

| 9-Fluorenone | Fluorene, 9-Fluorenol | Arthrobacter sp. F101, Pseudomonas sp. F274 | ethz.chnih.gov |

| (+)-1,1a-dihydroxy-1-hydro-9-fluorenone | 9-Fluorenone | Pseudomonas sp. strain F274 | nih.govnih.gov |

| Phthalic acid | Fluorene, 9-Fluorenone | Pseudomonas sp. strain F274 | nih.govnih.gov |

| 8-hydroxy-3,4-benzocoumarin | Fluorene | Pseudomonas sp. strain F274 | nih.gov |

The biotransformation of this compound is governed by specific classes of enzymes capable of acting on both the nitro substituent and the aromatic structure.

The initial and critical step of nitro group reduction is catalyzed by enzymes known as nitroreductases . rsc.org These enzymes typically transfer electrons from a donor like NADH or NADPH to the nitro group in a series of two-electron steps. rsc.org This process sequentially reduces the nitro group to nitroso, hydroxylamino, and finally amino derivatives, detoxifying the compound and preparing it for further degradation. nih.gov

Once the nitro group is reduced, dioxygenase enzymes play a crucial role in breaking down the stable aromatic ring system. In the case of 9-fluorenone, a key enzyme is an angular dioxygenase, which incorporates two oxygen atoms at the carbon bonded to the carbonyl group and an adjacent aromatic carbon. researchgate.net This destabilizes the ring structure, leading to cleavage of the five-membered ring. Other dioxygenases can attack the lateral aromatic rings, hydroxylating them to form cis-dihydrodiols, which are then rearomatized to diols and targeted for ring fission by other enzymes. frontiersin.org These enzymatic actions are central to the complete mineralization of the fluorenone backbone.

Research Directions in Advanced Materials Science Leveraging 1 Nitro 9h Fluoren 9 One Derivatives

A Versatile Building Block for Organic Electronic Materials

The fluorene (B118485) moiety, a key component of 1-Nitro-9H-fluoren-9-one, has garnered significant interest within the scientific community for its exceptional photo- and electroluminescent properties, as well as its efficient charge-transport capabilities. The introduction of a nitro group at the 1-position of the 9H-fluoren-9-one core further enhances its electron-accepting nature, a crucial characteristic for the development of high-performance organic electronic devices.

Enhancing Organic Solar Cells with Electron-Accepting Materials

In the realm of organic photovoltaics, derivatives of this compound are being investigated as potent non-fullerene acceptors (NFAs). The electron-withdrawing nitro group plays a pivotal role in tuning the electronic properties of the fluorene-based molecules. This strategic functionalization leads to deeper highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are essential for efficient charge separation and transport in an organic solar cell.

For instance, studies on related fluorenone-based non-fullerene acceptors have highlighted their potential. When a fluorenone core was integrated into a diketopyrrolopyrrole (DPP) based acceptor, the resulting organic solar cell exhibited promising open-circuit voltages. This underscores the potential of the fluorenone scaffold, and by extension its nitrated derivatives, in the design of efficient electron-accepting materials.

Table 1: Optoelectronic Properties of a Representative Fluorenone-Based Acceptor

| Property | Value |

| Optical Bandgap (eV) | 1.75 |

| HOMO Level (eV) | -5.85 |

| LUMO Level (eV) | -3.65 |

Note: Data is for a representative fluorenone-based acceptor and serves as an illustrative example of the potential of this class of materials.

Illuminating the Path: Design and Synthesis of Fluorescent Probes and Sensors

The inherent fluorescence of the fluorene scaffold makes it an attractive platform for the development of sensitive and selective fluorescent probes and sensors. The nitro group in this compound can act as a fluorescence quencher or as a recognition site for specific analytes.

One area of exploration involves the synthesis of "turn-on" fluorescent probes. In such systems, the this compound derivative is initially non-fluorescent. Upon interaction with a target analyte, a chemical reaction, such as the reduction of the nitro group, can restore the fluorescence of the fluorene core, providing a clear signal for detection. While direct applications of this compound in this context are under investigation, the principle has been demonstrated with other nitro-containing aromatic compounds. For example, a fluorescent probe for the detection of nitroreductase, an enzyme often overexpressed in hypoxic cancer cells, utilized a nitro group as the active sensing element.

Furthermore, nitrofluorenyl intermediates have been employed in the synthesis of two-photon absorbing molecules. These materials are valuable for bioimaging applications due to their ability to be excited by near-infrared light, which allows for deeper tissue penetration and reduced photodamage. The synthesis of such complex molecules often involves the strategic placement of nitro groups to modulate the electronic and optical properties of the final compound.

Building Bigger: Integration into Polymeric and Supramolecular Architectures

The incorporation of this compound into larger molecular assemblies, such as polymers and supramolecular structures, opens up possibilities for creating materials with novel functions and properties. The fluorene unit can be integrated into the main chain or as a pendant group in a polymer, influencing the polymer's optical, electronic, and morphological characteristics.

While specific examples of polymers derived directly from this compound are not yet widely reported, the broader family of fluorene-containing polymers is well-established in the field of organic electronics. These polymers are utilized in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The introduction of a nitro group onto the fluorene monomer could provide a means to fine-tune the polymer's electron affinity and charge transport properties.

In the realm of supramolecular chemistry, the planar and aromatic nature of the this compound core makes it a candidate for forming ordered assemblies through non-covalent interactions such as π-π stacking and hydrogen bonding. The self-assembly of fluorenone derivatives at liquid-solid interfaces has been shown to be influenced by the nature of the solvent and the presence of substituents, leading to the formation of diverse nanostructures. The nitro group could introduce additional specific interactions, enabling the design of complex and functional supramolecular architectures.

Q & A

Q. What frameworks (e.g., FINER criteria) ensure rigorous formulation of research questions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.